Pentafluorbenzoesäurekalium
Übersicht
Beschreibung
Potassium pentafluorobenzoate is a chemical compound with the molecular formula C₇H₂F₅KO₂. It is a potassium salt of pentafluorobenzoic acid, characterized by the presence of five fluorine atoms attached to a benzene ring. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Potassium pentafluorobenzoate has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium pentafluorobenzoate can be synthesized through the decarboxylative cross-coupling reaction of pentafluorobenzoic acid with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent such as diglyme or N,N-dimethylacetamide (DMAc) at elevated temperatures (130-160°C) in the presence of a copper catalyst .
Industrial Production Methods: In industrial settings, the preparation of potassium pentafluorobenzoate often involves the use of commercially available and inexpensive reagents. The process is optimized to ensure high yields and cost-effectiveness. The copper-catalyzed decarboxylative cross-coupling method is commonly employed due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium pentafluorobenzoate undergoes various chemical reactions, including:
Decarboxylative Cross-Coupling: This reaction involves the coupling of potassium pentafluorobenzoate with aryl halides to form polyfluorobiaryls. .
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the benzene ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) complexes, such as MCM-41-Phen-CuI, are commonly used in decarboxylative cross-coupling reactions.
Major Products:
Wirkmechanismus
The mechanism of action of potassium pentafluorobenzoate in decarboxylative cross-coupling reactions involves several key steps:
Decarboxylation: The potassium pentafluorobenzoate undergoes decarboxylation to form a pentafluorophenylcopper(I) intermediate.
Oxidative Addition: The intermediate reacts with an aryl halide through oxidative addition, forming a pentafluorophenylcopper(III) species.
Reductive Elimination: The final step involves reductive elimination, resulting in the formation of the polyfluorobiaryl product and regeneration of the copper catalyst.
Vergleich Mit ähnlichen Verbindungen
Tetrafluorobenzoate: This compound has four fluorine atoms attached to the benzene ring and exhibits similar reactivity but with slightly different properties due to the reduced fluorine content.
Trifluorobenzoate: With three fluorine atoms, this compound shows distinct chemical behavior and is less reactive compared to pentafluorobenzoate.
Uniqueness: Potassium pentafluorobenzoate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in the synthesis of polyfluorobiaryls and other advanced materials .
Eigenschaften
IUPAC Name |
potassium;2,3,4,5,6-pentafluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF5O2.K/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYWPVNVFXIAP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of potassium pentafluorobenzoate in the synthesis of the fluoroterphenyl-containing polymer?
A1: Potassium pentafluorobenzoate serves as a reagent in a Cu(I)-supported decarboxylation cross-coupling reaction with 1,4-diiodobenzene. [] This reaction forms the key fluoroterphenyl unit, which is then further polymerized to create the final fluoroterphenyl-containing polyether (FTP@PE).
Q2: Why is potassium pentafluorobenzoate specifically chosen for this reaction?
A2: Potassium pentafluorobenzoate is well-suited for this reaction due to its reactivity and regioselectivity. The pentafluorobenzene ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, specifically at the para position. [] This allows for controlled and efficient coupling with the 1,4-diiodobenzene, leading to the desired fluoroterphenyl structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.